PLpro inhibitor - 1093070-14-4

PLpro inhibitor

Catalog Number: EVT-253487
CAS Number: 1093070-14-4
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLpro is a cysteine protease found in coronaviruses, responsible for cleaving viral polyproteins to release functional proteins necessary for viral replication. [] Additionally, PLpro possesses deubiquitinase (DUB) and deISGylating activities, enabling it to remove ubiquitin and ISG15 modifications from host proteins, disrupting innate immune responses. [, , , , , ]

Synthesis Analysis
  • Structure-based design: Utilizing the three-dimensional structure of PLpro to design inhibitors that fit precisely into the active site. [, , ]
  • Scaffold hopping: Starting from a known inhibitor, like GRL0617, and exploring chemically similar scaffolds with improved properties. []
  • High-throughput screening: Testing large libraries of compounds to identify those that inhibit PLpro activity. [, , , , , ]
  • Drug repurposing: Evaluating existing FDA-approved drugs for potential PLpro inhibitory activity. [, , ]
Molecular Structure Analysis
  • Presence of a warhead: Often an electrophilic group, that can form a covalent bond with the catalytic cysteine residue in the PLpro active site. []
  • Peptidomimetic linker: Mimicking the natural substrate of PLpro to enhance binding affinity. []
  • Substituents targeting specific pockets: Groups that interact with specific amino acid residues within the PLpro active site to improve potency and selectivity. [, ]

Structural analysis typically involves X-ray crystallography to determine the three-dimensional structure of PLpro bound to the inhibitor, revealing key interactions and guiding further optimization efforts. [, , , ]

Chemical Reactions Analysis

The primary chemical reaction involving PLpro inhibitors is the formation of a covalent bond between the inhibitor's warhead and the catalytic cysteine residue of PLpro. [] This reaction irreversibly inactivates the enzyme, preventing it from cleaving its substrates.

For noncovalent inhibitors, the interaction with PLpro relies on a network of noncovalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. [, ] These interactions contribute to the overall binding affinity and selectivity of the inhibitor.

Mechanism of Action
  • Covalent inhibition: The inhibitor forms a covalent bond with the catalytic cysteine residue in the PLpro active site, irreversibly inactivating the enzyme. []
  • Noncovalent inhibition: The inhibitor binds to the PLpro active site through noncovalent interactions, preventing the substrate from binding and being cleaved. [, ]
  • Block viral replication: PLpro is essential for the processing of viral polyproteins, so inhibiting its activity can prevent the production of functional viral proteins needed for replication. []
  • Boost host immune responses: PLpro suppresses the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins. Inhibiting PLpro can restore these modifications, allowing the immune system to mount a more effective response against the virus. [, , , , ]
Applications
  • Understanding the role of PLpro in coronaviral replication and immune evasion: By inhibiting PLpro activity, researchers can study its specific functions in the viral life cycle and its impact on the host's immune response. [, , , ]
  • Developing antiviral therapeutics: PLpro is a promising drug target for developing antivirals against coronaviruses, including SARS-CoV-2. [, , , , , , , , ]
  • Exploring new antiviral strategies: Identifying synergistic effects with other antiviral drugs, such as STING agonists, to enhance therapeutic efficacy. []
  • Developing diagnostic tools: PLpro inhibitors can be incorporated into assays to detect and quantify PLpro activity, potentially aiding in diagnosing coronaviral infections. []

GRL0617

Compound Description: GRL0617 is a benzamide-based, non-covalent inhibitor of PLpro originally identified as a potent inhibitor of SARS-CoV PLpro. [, , , , , , , , ] It is widely used as a positive control in PLpro inhibition assays and has been investigated for its potential as a starting point for developing more potent PLpro inhibitors. [, , , , , , ] Studies have shown that GRL0617 binds to the BL2 groove of PLpro, inducing a conformational change that hinders substrate binding. [, , ]

Relevance: GRL0617 is highly relevant to the general term "PLpro inhibitor" as it is a well-characterized inhibitor of this protease and serves as a reference point for developing novel inhibitors. [, , , , , , ] Its known binding mode and structure-activity relationships provide valuable insights for designing new compounds targeting PLpro.

Jun9-72-2

Compound Description: Jun9-72-2 is a PLpro inhibitor identified through high-throughput screening and lead optimization studies. [, ] It displays improved enzymatic inhibition and antiviral activity compared to GRL0617. [] Molecular dynamics simulations suggest that Jun9-72-2 forms more extensive interactions with PLpro compared to GRL0617. []

Relevance: Jun9-72-2 is directly relevant to the term "PLpro inhibitor" due to its potent inhibitory activity against PLpro. [, ] Its enhanced potency and distinct interactions with PLpro, compared to GRL0617, highlight its potential as a lead for further development.

Jun9-75-4

Compound Description: Jun9-75-4 is another PLpro inhibitor identified through the same screening efforts as Jun9-72-2. [] Similar to Jun9-72-2, it demonstrates improved enzymatic inhibition and antiviral activity compared to GRL0617. [] Molecular dynamics simulations suggest that Jun9-75-4 engages in more extensive interactions with PLpro than GRL0617. []

Relevance: As a potent PLpro inhibitor with improved activity over GRL0617, Jun9-75-4 holds relevance to the broader concept of "PLpro inhibitors". [] Its unique interactions with the enzyme further emphasize its potential for future research and development as a potential antiviral agent.

Jun12682

Compound Description: Jun12682 is a non-covalent PLpro inhibitor designed to target both the ubiquitin-binding site and the BL2 groove pocket of PLpro. [, ] It exhibits potent inhibition of PLpro, including activity against Nirmatrelvir-resistant SARS-CoV-2 strains. [, ] Importantly, Jun12682 displayed promising antiviral efficacy in a mouse model, reducing lung viral loads and improving survival rates. [, ]

Relevance: Jun12682 represents a significant advancement in the development of "PLpro inhibitors" as it exhibits potent in vitro and in vivo activity against SARS-CoV-2, including drug-resistant strains. [, ]

CPI-169

Compound Description: CPI-169 emerged from a high-throughput screen as a potent inhibitor of SARS-CoV-2 PLpro. [] Although its binding mode is not fully elucidated due to the lack of a co-crystal structure, CPI-169 serves as a starting point for developing structure-activity relationships for potent PLpro inhibitors. []

Relevance: As a potent hit from a high-throughput screen, CPI-169 holds direct relevance to the development of "PLpro inhibitors". [] While further structural information is needed to understand its interactions with PLpro, its inherent inhibitory activity makes it a valuable compound for future optimization efforts.

HUP0109

Compound Description: HUP0109 is a covalent, irreversible inhibitor of PLpro that selectively targets the catalytic cleft and forms a covalent bond with the active site cysteine residue (C111). []

Relevance: HUP0109's mechanism of action and selectivity make it a unique and promising "PLpro inhibitor" for further investigation. [] Its covalent binding mode suggests potential for long-lasting inhibition, which could translate to improved efficacy in vivo.

DX-027

Compound Description: DX-027 is a deuterated analog of HUP0109, designed to improve its pharmacokinetic properties. [] Like its parent compound, DX-027 acts as a covalent, irreversible inhibitor of PLpro. [] Preclinical studies suggest that DX-027 shows promise as a potential treatment for COVID-19. []

Relevance: As a deuterated analog of HUP0109 with improved pharmacokinetic properties and promising preclinical results, DX-027 represents a significant lead in the development of "PLpro inhibitors" for COVID-19 treatment. []

5c and 3k (Piperidine-scaffold inhibitors)

Compound Description: 5c and 3k are piperidine-scaffold inhibitors initially developed for SARS-CoV PLpro that also displayed inhibitory activity against SARS-CoV-2 PLpro. [] A co-crystal structure of 3k bound to SARS-CoV-2 PLpro helped guide medicinal chemistry efforts to improve binding and ADME characteristics. []

Relevance: The piperidine-scaffold inhibitors 5c and 3k contribute to understanding the structural features required for PLpro inhibition and highlight the potential for developing pan-coronaviral inhibitors. [] Their optimization towards improved ADME characteristics makes them relevant to the advancement of "PLpro inhibitors" as potential therapeutics.

PF-07957472 (4)

Compound Description: PF-07957472 is a potent, selective, and orally bioavailable SARS-CoV-2 PLpro inhibitor discovered through a machine learning-driven approach. [] This compound demonstrated significant efficacy in a mouse-adapted model of COVID-19. []

Relevance: PF-07957472 represents a landmark achievement in the development of "PLpro inhibitors" due to its potent in vitro and in vivo activity, coupled with favorable pharmacological properties, making it a promising candidate for further clinical investigation. []

GZNL-P36

Compound Description: GZNL-P36 is a potent, non-covalent PLpro inhibitor discovered through structure-based drug design. [] It shows potent inhibitory activity against SARS-CoV-2 and its variants, as well as against other human coronaviruses like HCoV-NL63 and HCoV-229E. [] Oral administration of GZNL-P36 demonstrated promising antiviral effects in a SARS-CoV-2 mouse model, significantly improving survival rates and reducing viral load and lung lesions. []

Relevance: GZNL-P36 demonstrates the potential of developing "PLpro inhibitors" as broad-spectrum antivirals against multiple human coronaviruses. [] Its potent antiviral activity, favorable pharmacokinetic properties, and in vivo efficacy make it a promising candidate for further development.

Amodiaquine

Compound Description: Amodiaquine, an antimalarial drug, was identified as a potential PLpro inhibitor through computational studies and confirmed through in vitro experiments. []

Relevance: Amodiaquine's dual activity against malaria and PLpro makes it a potential candidate for drug repurposing, particularly against COVID-19. [] It highlights the potential of identifying existing drugs with new antiviral applications, offering a faster route for developing "PLpro inhibitors".

(R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide (2b)

Compound Description: This benzamide derivative is a known noncovalent inhibitor of SARS-CoV PLpro that targets the S3 and S4 pockets of the enzyme. [] Studies have shown that it also exhibits inhibitory activity against SARS-CoV-2 PLpro. []

Relevance: The benzamide derivative serves as a starting point for understanding structure-activity relationships of PLpro inhibitors, particularly those targeting the S3 and S4 pockets. [] Its activity against both SARS-CoV and SARS-CoV-2 PLpro suggests potential for developing pan-coronaviral "PLpro inhibitors".

1,2,4-oxadiazole derivatives

Compound Description: Inspired by GRL0617, researchers designed and synthesized a series of 1,2,4-oxadiazole derivatives as potential PLpro inhibitors. [] These compounds were designed to mimic the key pharmacophoric features of GRL0617 while exploring the 1,2,4-oxadiazole core as a bioisostere for the amide bond. []

Relevance: The development and evaluation of 1,2,4-oxadiazole derivatives as "PLpro inhibitors" highlight the importance of exploring bioisosteric replacements and scaffold hopping strategies in medicinal chemistry to discover novel inhibitors with improved properties. []

Compound Description: Compound 372, bearing a triazolopyrimidinyl scaffold, emerged as a promising PLpro inhibitor from a focused library screening and in vitro testing. [] Molecular dynamics simulations provided further support for its favorable binding interactions with PLpro. []

Relevance: This compound introduces a novel triazolopyrimidinyl scaffold for PLpro inhibition, expanding the chemical diversity of potential "PLpro inhibitors." [] Its identification underscores the importance of exploring new chemical space in drug discovery to overcome limitations associated with existing chemotypes.

CSEMRS-1376

Compound Description: CSEMRS-1376 was identified as a potential PLpro inhibitor using the artificial intelligence (AI)-driven drug discovery platform, LIME. [] Computational analysis revealed that CSEMRS-1376 exhibited strong binding affinity for PLpro and shared structural similarities with the known PLpro inhibitor XR8-89. []

Properties

CAS Number

1093070-14-4

Product Name

PLpro inhibitor

IUPAC Name

5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H22N2O2/c1-15-10-11-19(24-16(2)25)14-21(15)22(26)23-13-12-18-8-5-7-17-6-3-4-9-20(17)18/h3-11,14H,12-13H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

SSWAXHWHEZPTLC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Synonyms

(Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NCCC2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.